The Chemistry and Application of Fmoc-Lys(5-FAM)-OH: A Technical Guide
The Chemistry and Application of Fmoc-Lys(5-FAM)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα-Fmoc-Nε-(5-carboxamidofluorescein)-L-lysine (Fmoc-Lys(5-FAM)-OH), a critical reagent in modern biochemical and drug discovery research. This document details its chemical properties, outlines a comprehensive experimental protocol for its use in solid-phase peptide synthesis and subsequent protease activity assays, and presents a visual workflow of these processes.
Core Properties of Fmoc-Lys(5-FAM)-OH
Fmoc-Lys(5-FAM)-OH is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is labeled with the fluorophore 5-carboxyfluorescein (5-FAM). This design makes it an ideal building block for the synthesis of fluorescently labeled peptides.
A summary of its key quantitative data is presented in the table below.
| Property | Value |
| Molecular Weight | 726.7 g/mol [1][2], 726.73 g/mol [3][4][5] |
| Molecular Formula | C₄₂H₃₄N₂O₁₀[1][2][3][4][6] |
| Excitation Wavelength | ~493 nm[5] |
| Emission Wavelength | ~517 nm[5] |
| Appearance | Solid[6] |
| Purity (by HPLC) | ≥95%[4] |
Application in FRET-Based Protease Activity Assays
A primary application of Fmoc-Lys(5-FAM)-OH is in the creation of peptide substrates for Fluorescence Resonance Energy Transfer (FRET) assays.[2][6] These assays are widely used to measure the activity of proteases, a class of enzymes often targeted in drug development. In a typical FRET peptide substrate, a fluorophore (like 5-FAM) is paired with a quencher molecule. When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be quantitatively measured.
Detailed Experimental Protocol: Synthesis of a FRET Peptide Substrate and Protease Activity Assay
The following protocol is a generalized procedure for the incorporation of Fmoc-Lys(5-FAM)-OH into a peptide using automated solid-phase peptide synthesis (SPPS) and its subsequent use in a protease activity assay. This protocol is based on methodologies described in the literature.[2][6]
Part 1: Solid-Phase Peptide Synthesis (SPPS)
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Resin Preparation:
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Start with a suitable resin (e.g., Rink Amide resin).
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Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
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Fmoc Deprotection:
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Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF.
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Perform this treatment twice: first for 5 minutes, then for 10 minutes.
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Wash the resin thoroughly with DMF.
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-
Amino Acid Coupling:
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For standard amino acids, dissolve the Fmoc-protected amino acid and a coupling reagent (e.g., HCTU) in DMF.
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Add diisopropylethylamine (DIPEA) to activate the amino acid.
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Add the activated amino acid solution to the deprotected resin and agitate for at least 2 hours.
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Confirm the completion of the coupling reaction using a Kaiser test.
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-
Incorporation of Fmoc-Lys(5-FAM)-OH:
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In a separate vial, pre-activate Fmoc-Lys(5-FAM)-OH with a coupling reagent and DIPEA in DMF. Note that the coupling of this bulkier amino acid may require a longer reaction time (e.g., overnight) to ensure complete incorporation.[1]
-
Add the activated Fmoc-Lys(5-FAM)-OH solution to the deprotected peptide-resin and allow it to react.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation and Final Cleavage:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
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Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
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Precipitate the cleaved peptide in cold diethyl ether, wash, and dry under vacuum.
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Purify the fluorescently labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Part 2: Protease Activity Assay
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Reagent Preparation:
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Prepare an assay buffer specific to the protease of interest.
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Dissolve the purified FRET peptide substrate in the assay buffer to a known concentration (typically in the low micromolar range).
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Prepare a solution of the protease to be assayed.
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-
Assay Execution:
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In a microplate, add the FRET peptide substrate solution to each well.
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Initiate the reaction by adding the protease solution.
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Immediately place the microplate in a fluorescence plate reader.
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-
Data Acquisition:
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Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set duration (e.g., 60 minutes).
-
Use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
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The rate of increase in fluorescence is proportional to the protease activity.
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Experimental Workflow Visualization
The following diagram illustrates the overall workflow from peptide synthesis to the protease activity assay.
Caption: Workflow for FRET peptide synthesis and protease assay.
References
- 1. scispace.com [scispace.com]
- 2. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The synthesis and application of Fmoc-Lys(5-Fam) building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
